2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUZAJUMEFUDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide is a derivative of oxadiazole, a class known for diverse biological activities. This article aims to summarize the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.21 g/mol. Its structure features a bromophenyl group, an oxadiazole ring, and a pyridine moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to the one demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins .
Analgesic Properties
Some studies have reported that oxadiazole derivatives possess analgesic properties. This activity is attributed to their ability to inhibit pain pathways in animal models, suggesting potential use in pain management therapies .
The biological activity of this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Some oxadiazole derivatives intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Apoptotic Pathways : By influencing apoptotic pathways, these compounds can promote programmed cell death in malignant cells.
Case Studies
Several studies have demonstrated the efficacy of oxadiazole derivatives:
- A study conducted on a series of oxadiazole compounds found that substitution patterns significantly influenced their anticancer activity, with specific groups enhancing potency against breast cancer cells .
- Another investigation into antimicrobial properties showed that certain derivatives exhibited stronger activity than conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The oxadiazole derivatives have been linked to significant cytotoxic effects in various cancer cell lines. For instance, studies have shown that compounds similar to this one exhibit moderate to high activity against human prostate (PC-3) and astrocytoma (SNB-19) cancer cell lines. The IC50 values for these compounds range from 13.6 to 48.37 µM, indicating varying degrees of effectiveness compared to established chemotherapeutics like doxorubicin .
Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets such as enzymes and receptors, leading to inhibition of cancer progression. The oxadiazole moiety is particularly noted for inhibiting enzymes involved in tumor growth and microbial resistance.
Chemical Biology
Biological Pathways : This compound is utilized in studying biological pathways due to its ability to interact with various biomolecules. Its unique structure allows it to serve as a pharmacophore in drug design, aiding in the development of new therapeutic agents.
Antimicrobial Properties : Research indicates that oxadiazole derivatives can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Materials Science
The unique electronic properties of the compound make it suitable for applications in materials science. It can be explored for developing novel materials with specific electronic or photonic properties due to its heterocyclic structures and functional groups.
Case Studies
- Antitumor Activity Assessment : A study synthesized a series of substituted oxadiazole compounds and evaluated their antitumor activity against several cancer cell lines. Compounds demonstrated varying degrees of inhibition, with some showing comparable efficacy to known anticancer agents .
- Antimicrobial Activity Evaluation : Another investigation focused on the antimicrobial properties of oxadiazole derivatives, revealing significant activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that electron-donating groups enhance biological activity .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step protocols:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or carbodiimides) .
- Pyridone-acetamide coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 2-oxopyridin-1(2H)-yl moiety to the acetamide backbone .
- Final functionalization : Introduction of the 4-bromophenyl and 2-furylmethyl groups via nucleophilic substitution or reductive amination .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | POCl₃, reflux, 6h | 65% | |
| Pyridone coupling | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 72% |
Q. How is structural characterization performed?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., δ 7.8 ppm for oxadiazole protons) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., Acta Cryst. reports for analogous structures) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calc. 468.12, found 468.11) .
Advanced Research Questions
Q. What mechanistic insights exist for oxadiazole ring formation?
The cyclization of amidoximes proceeds via:
- Electrophilic activation : POCl₃ generates a nitrilium intermediate, followed by nucleophilic attack and dehydration .
- Palladium-mediated pathways : Reductive elimination in catalytic cycles for aryl-oxadiazole coupling (e.g., C–N bond formation) .
Contradictions : Some studies report competing byproducts (e.g., triazoles) under varying conditions, necessitating optimized stoichiometry .
Q. How can contradictions in bioactivity data be resolved?
Discrepancies in reported IC₅₀ values (e.g., kinase inhibition) may arise from:
- Assay variability : Differences in ATP concentration or buffer pH .
- Purity : Commercial samples often have 95% purity; impurities (e.g., unreacted bromophenyl precursors) may skew results .
- Structural analogs : Subtle modifications (e.g., 4-fluorophenyl vs. 4-bromophenyl) drastically alter binding .
Resolution Strategy :
- Reproduce assays under standardized conditions (e.g., 10 µM ATP, pH 7.4).
- Validate purity via HPLC (≥98%) and confirm structure with 2D NMR .
Q. What computational methods predict binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., kinase ATP-binding pockets) .
- QSAR models : Correlate substituent electronegativity (e.g., bromo vs. methoxy) with activity using Gaussian-based DFT calculations .
Example QSAR Table :
| Substituent | LogP | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Bromophenyl | 3.2 | 0.45 | |
| 4-Methoxyphenyl | 2.8 | 1.2 |
Methodological Guidelines
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6h for oxadiazole formation) .
- Crystallization : Grow single crystals in DMSO/EtOH (1:3) at 4°C for X-ray analysis .
- Bioactivity Validation : Pair in vitro assays with SPR (surface plasmon resonance) to confirm binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
